molecular formula C19H18N4O B5098999 N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide

N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide

Cat. No.: B5098999
M. Wt: 318.4 g/mol
InChI Key: VHZXSEVWSKURTO-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the cyanoethyl group or the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide is unique due to its specific cyanoethyl group, which imparts distinct chemical reactivity and biological properties. Its ability to act as an allosteric activator of glucokinase and its potential anticancer activity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-11-6-12-23-17-10-5-4-9-16(17)22-18(23)13-19(24)21-14-15-7-2-1-3-8-15/h1-5,7-10H,6,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXSEVWSKURTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC3=CC=CC=C3N2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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